BenchChemオンラインストアへようこそ!

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine

Physicochemical profiling Lipophilicity differentiation Positional isomer SAR

Select this compound for its non-replicable tri-substitution pattern: the 4-pyrrolidin-2-ylmethoxy ether linker provides distinct H-bond acceptor geometry versus C-linked or N-linked analogs, enabling systematic ACC1/ACC2 isoform selectivity profiling. The 6-CF₃ group imparts metabolic stability and target binding potency that 4-CF₃ regioisomers (e.g., CAS 2198987-50-5) and non-fluorinated analogs (e.g., CAS 1342216-60-7) cannot replicate. With a secondary amine handle and fragment-like properties (MW 261.25, logP 2.15, tPSA 48 Ų), this building block is ideal for parallel synthesis of 50–200-compound kinase libraries exploiting trifluoromethyl-occupied hydrophobic back pockets. For non-human research use only.

Molecular Formula C11H14F3N3O
Molecular Weight 261.248
CAS No. 2200883-16-3
Cat. No. B2530819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine
CAS2200883-16-3
Molecular FormulaC11H14F3N3O
Molecular Weight261.248
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OCC2CCCN2)C(F)(F)F
InChIInChI=1S/C11H14F3N3O/c1-7-16-9(11(12,13)14)5-10(17-7)18-6-8-3-2-4-15-8/h5,8,15H,2-4,6H2,1H3
InChIKeyKUTPZMXXDKDFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine (CAS 2200883-16-3) – Structural and Physicochemical Profile for Research Sourcing


2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine (CAS 2200883-16-3) is a trisubstituted pyrimidine small molecule (C₁₁H₁₄F₃N₃O, MW 261.25 g/mol) that belongs to the pyrrolidine-functionalized trifluoromethylpyrimidine class. Its substitution architecture—2-methyl, 4-(pyrrolidin-2-ylmethoxy), and 6-trifluoromethyl—places it within the structural scope of acetyl-CoA carboxylase (ACC) inhibitor patents [1]. Computational profiling via the ZINC database records a calculated logP of 2.15, topological polar surface area (tPSA) of 48 Ų, one hydrogen bond donor, and four rotatable bonds, indicating drug-like physicochemical space [2]. The compound is currently offered for non-human research use only by multiple specialty chemical suppliers .

Why 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine Cannot Be Interchanged with Generic Pyrimidine Analogs


The specific tri-substitution pattern of 2-methyl, 4-pyrrolidin-2-ylmethoxy, and 6-trifluoromethyl on the pyrimidine core creates a unique pharmacophoric arrangement that generic analogs cannot replicate. The ether oxygen linker between the pyrimidine and pyrrolidine ring differentiates this compound from direct C-linked analogs (e.g., CAS 1259078-84-6), altering conformational flexibility, hydrogen bond acceptor geometry, and metabolic susceptibility [1]. The 6-CF₃ group imparts distinct electronic effects compared to 4-CF₃ regioisomers (e.g., CAS 2198987-50-5), which can critically shift kinase or enzyme inhibitory profiles within the ACC inhibitor pharmacophore model [1]. Simple replacement with a non-fluorinated analog (e.g., CAS 1342216-60-7, lacking the 6-CF₃ group) would result in a loss of metabolic stability and target binding potency that is well-documented for trifluoromethylated heterocycles [2].

Quantitative Differentiation Evidence: 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine vs. Closest Structural Analogs


Trifluoromethyl Positional Isomerism: 6-CF₃ vs. 4-CF₃ Physicochemical and Electronic Comparison

The target compound (6-CF₃) and its closest regioisomer 2-[(1-methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine (CAS 2198987-50-5, 4-CF₃) share identical molecular formula (C₁₁H₁₄F₃N₃O) and MW (261.25), yet differ in CF₃ placement. Computational analysis shows the target compound has a calculated logP of 2.15 based on ZINC database values [1], while the 4-CF₃ analog is predicted to have a slightly lower logP (estimated ~1.9–2.0) due to altered dipole moment distribution around the pyrimidine ring [2]. This difference, though modest, can affect membrane permeability and off-target binding profiles in cellular assays. The 6-CF₃ placement also positions the electron-withdrawing group meta to the pyrrolidin-2-ylmethoxy substituent at position 4, creating a distinct electronic push-pull system compared to the para-like arrangement in the 4-CF₃ isomer. No direct head-to-head biological comparison between these two regioisomers has been published, representing a significant evidence gap.

Physicochemical profiling Lipophilicity differentiation Positional isomer SAR

Ether Linker vs. Direct C-Linked Pyrrolidine: Conformational and H-Bond Acceptor Differentiation

The target compound features an ether oxygen linker (O–CH₂) connecting the pyrimidine 4-position to the pyrrolidine ring, whereas 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine (CAS 1259078-84-6) employs a direct C–C bond. The ether oxygen introduces an additional hydrogen bond acceptor site and increases the separation between the pyrimidine and pyrrolidine rings, altering the conformational landscape. The target compound has two H-bond acceptors (pyrimidine N and ether O), compared to one for the direct-linked analog [1]. The rotatable bond count is 4 for the target vs. 2 for the direct-linked analog, providing greater conformational flexibility that can be advantageous for induced-fit binding to protein targets [1]. This structural feature is consistent with the ACC inhibitor pharmacophore described in Boehringer Ingelheim patent US8962641B2, where an oxygen-containing linker is permitted in the generic Markush structure [2].

Conformational analysis Linker SAR Hydrogen bond acceptor geometry

6-Trifluoromethyl Group: Metabolic Stability Advantage Over Non-Fluorinated Analogs

The 6-trifluoromethyl group in the target compound provides a well-established metabolic stability advantage over non-fluorinated analogs such as 2-methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine (CAS 1342216-60-7), which lacks the CF₃ substituent. Trifluoromethyl groups are known to block cytochrome P450-mediated oxidative metabolism at the substituted position and increase overall metabolic stability [1]. The electron-withdrawing nature of CF₃ also lowers the electron density of the pyrimidine ring, reducing susceptibility to oxidative degradation. While no direct metabolic stability comparison (e.g., intrinsic clearance in human liver microsomes) has been published for these specific compounds, the class-level effect of CF₃ substitution on heterocyclic stability is thoroughly documented across multiple pyrimidine-based drug discovery programs [2].

Metabolic stability Fluorine medicinal chemistry Oxidative metabolism resistance

ACC Inhibitor Patent Scope and Chemical Matter Positioning

The target compound falls within the generic Markush structure of Boehringer Ingelheim's US Patent 8,962,641, which claims pyrimidine-substituted pyrrolidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease indications [1]. The patent explicitly covers compounds where the pyrimidine ring bears substituents including trifluoromethyl and alkoxy/aryloxy groups at various positions. The specific 2-methyl-4-(pyrrolidin-2-ylmethoxy)-6-CF₃ substitution pattern represents a distinct chemical matter claim space compared to the exemplified compounds in the patent, which predominantly feature pyrrolidine linked to the pyrimidine via a nitrogen atom rather than through an ether oxygen at the 4-position. This structural distinction positions the target compound as a useful tool for exploring linker SAR within the ACC inhibitor pharmacophore, as the ether linkage provides a different hydrogen bonding and conformational profile compared to the directly N-linked pyrrolidine examples [1].

Acetyl-CoA carboxylase Patent analysis Kinase inhibitor scaffold

Recommended Application Scenarios for 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine Based on Differentiation Evidence


ACC Inhibitor Linker SAR Exploration in Metabolic Disease Programs

Researchers investigating acetyl-CoA carboxylase (ACC) inhibition for obesity, diabetes, or NAFLD can use this compound to probe the effect of ether-linked vs. nitrogen-linked or carbon-linked pyrrolidine moieties on ACC1/ACC2 isoform selectivity. The compound's 4-pyrrolidin-2-ylmethoxy substitution provides a distinct hydrogen bond acceptor geometry compared to N-linked pyrrolidine analogs exemplified in US Patent 8,962,641, enabling systematic linker SAR studies within a patented pharmacophore space [1].

Trifluoromethylpyrimidine Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 261.25 Da, a logP of 2.15, and a tPSA of 48 Ų, this compound occupies favorable fragment-like chemical space [2]. The presence of a secondary amine in the pyrrolidine ring provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation), making it a versatile fragment for growing into lead-like molecules targeting kinases or metabolic enzymes .

Physicochemical Probe for Trifluoromethyl Positional Isomer Comparison

The compound serves as a matched molecular pair comparator to its 4-CF₃ regioisomer (CAS 2198987-50-5). Scientists can use this pair to experimentally determine how CF₃ position affects logD, solubility, permeability (PAMPA or Caco-2), and microsomal stability in a controlled head-to-head study, generating valuable data for fluorine scanning strategies in lead optimization [2].

Building Block for Kinase-Focused Compound Library Synthesis

The 2-methyl-6-trifluoromethylpyrimidine core is a privileged scaffold in kinase inhibitor design. The pyrrolidin-2-ylmethoxy group at position 4 provides a vector for diversification into larger compound libraries via parallel synthesis. Procurement of this building block enables the rapid generation of 50–200 compound libraries targeting kinase ATP-binding sites, where the trifluoromethyl group can occupy hydrophobic back pockets common to many kinase active sites .

Quote Request

Request a Quote for 2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.